Tribromoacetate

Descripción

Contextualization within Halogenated Carboxylic Acids Research

Tribromoacetate is a member of the haloacetic acids (HAAs), a group of chemical compounds that are often formed as disinfection byproducts (DBPs) during water treatment processes like chlorination. nih.gov The presence of three bromine atoms significantly influences its chemical reactivity and properties. solubilityofthings.com Research into this compound is often linked to broader studies on the formation, occurrence, and potential impacts of various HAAs in drinking water. nih.gov The investigation of these compounds is crucial for understanding water quality and developing effective water treatment strategies. wvdhhr.org

Halogenated carboxylic acids are also recognized for their utility in organic synthesis. nih.gov For instance, the Hell-Volhard-Zelinski reaction allows for the α-bromination of carboxylic acids, creating useful synthetic intermediates. chemistrysteps.comlibretexts.org

Historical Trajectories and Milestones in this compound Investigation

Historically, the investigation of halogenated compounds gained momentum with the development of analytical techniques capable of detecting them at low concentrations in environmental samples. cdc.gov The discovery of disinfection byproducts in drinking water in the 1970s spurred extensive research into compounds like tribromoacetic acid. nih.gov Early research focused on identifying and quantifying these byproducts and understanding the chemical reactions that lead to their formation during water disinfection.

A significant milestone in the study of such compounds was the development of standardized analytical methods, such as those by the U.S. Environmental Protection Agency (EPA), which allow for consistent monitoring in water supplies. acs.org Over the years, research has expanded to include the synthesis and characterization of various metal complexes of tribromoacetates, exploring their unique chemical structures and properties. orientjchem.orgacs.org

Contemporary Research Paradigms and Emerging Frontiers for this compound

Current research on this compound is multifaceted. In environmental science, a major focus remains on its role as a disinfection byproduct. researchgate.net Scientists are investigating its formation pathways, particularly in the presence of bromide in source water, and developing advanced water treatment technologies to minimize its presence. acs.orgresearchgate.net

In the realm of materials science and coordination chemistry, researchers are exploring the use of this compound anions as structure-directing agents in the synthesis of coordination polymers. researchgate.netescholarship.org These materials have potential applications in areas such as the selective adsorption of environmental pollutants. researchgate.netescholarship.org Furthermore, the reactivity of this compound and its derivatives continues to be exploited in organic synthesis. For example, ethyl this compound is used as a brominating agent. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tribromoacetic Acid | C2HBr3O2 | 296.74 | 75-96-7 |

| This compound | C2Br3O2- | 295.73 | 631-63-0 |

| Ethyl this compound | C4H5Br3O2 | 324.79 | 599-99-5 |

| Methyl this compound | C3H3Br3O2 | 310.77 | 3222-05-7 |

| Sodium this compound | C2Br3NaO2 | 318.72 | 1184-88-9 |

Data sourced from PubChem and other chemical suppliers. nih.govchemimpex.comaksci.comnih.govnih.gov

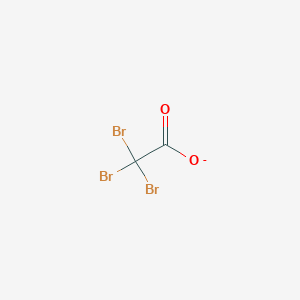

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

8003-23-4 |

|---|---|

Fórmula molecular |

C2Br3O2- |

Peso molecular |

295.73 g/mol |

Nombre IUPAC |

2,2,2-tribromoacetate |

InChI |

InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

Clave InChI |

QIONYIKHPASLHO-UHFFFAOYSA-M |

SMILES |

C(=O)(C(Br)(Br)Br)[O-] |

SMILES canónico |

C(=O)(C(Br)(Br)Br)[O-] |

Sinónimos |

tribromoacetate tribromoacetic acid |

Origen del producto |

United States |

**synthetic Methodologies for Tribromoacetate and Its Derivatives**

Direct Synthesis Routes to Tribromoacetate

The formation of this compound fundamentally relies on the synthesis of its parent acid, tribromoacetic acid. This is primarily achieved through the exhaustive bromination of acetic acid or its derivatives, followed by neutralization to yield the this compound salt.

Carboxylic Acid Functionalization Approaches

The direct functionalization of carboxylic acids, specifically acetic acid, is a primary route to forming halogenated derivatives like tribromoacetic acid. The most prominent method for achieving α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgorganic-chemistry.org This reaction facilitates the substitution of the α-hydrogens of a carboxylic acid with bromine atoms.

The HVZ reaction proceeds in several stages. Initially, the carboxylic acid is converted into an acyl bromide intermediate through a reaction with a phosphorus halide, such as phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine. libretexts.orgorganic-chemistry.org This acyl bromide is crucial because, unlike the carboxylic acid itself, it can readily enolize. libretexts.org The enol form of the acyl bromide then reacts with bromine (Br₂) at the α-position. This process is repeated until all α-hydrogens have been substituted, yielding α,α,α-tribromoacetyl bromide. Finally, hydrolysis of this intermediate produces tribromoacetic acid. sld.cu

Halogenation Techniques for Acetic Acid Derivatives

While the HVZ reaction is a comprehensive method starting from the carboxylic acid, other halogenation techniques can be applied to derivatives of acetic acid. libretexts.org Acyl halides and anhydrides are more readily halogenated than their parent carboxylic acids due to their higher equilibrium enol concentrations. libretexts.org

For instance, bromoacetyl bromide can be formed by reacting acetic acid with bromine in the presence of red phosphorus. orgsyn.org Further bromination under forcing conditions, such as heating a mixture of monobromoacetyl bromide and excess bromine in a sealed tube, can lead to dibromo- and subsequently tribromoacetyl bromide. sld.cu Direct bromination of acetic acid can also be achieved at high temperatures, sometimes with a catalyst like hydrogen chloride. orgsyn.orgnih.gov

| Method | Starting Material | Key Reagents | Intermediate | Product | Reference |

| Hell-Volhard-Zelinsky | Acetic Acid | PBr₃ (or P + Br₂), Br₂ (excess), H₂O | Acyl Bromide Enol | Tribromoacetic Acid | libretexts.org |

| Direct Bromination | Acetic Acid | Br₂, High Temperature | - | Bromoacetic Acid | nih.gov |

| Sequential Bromination | Monobromoacetyl Bromide | Br₂, 150°C (sealed tube) | - | Dibromoacetyl Bromide | sld.cu |

Neutralization Reactions for Salt Formation

A neutralization reaction occurs when an acid and a base react to form a salt and, typically, water. google.comrsc.org Tribromoacetic acid (CBr₃COOH), being a strong carboxylic acid, readily undergoes neutralization with a base to form the corresponding this compound salt.

The general form of this reaction is: CBr₃COOH (acid) + BOH (base) → CBr₃COOB (salt) + H₂O (water) rsc.org

The strength of the acid and base determines the pH of the resulting salt solution. When a strong acid like tribromoacetic acid reacts with a strong base (e.g., sodium hydroxide (B78521), NaOH), the resulting solution is neutral. google.com If a weak base is used, the resulting salt solution will be acidic. The this compound salt can then be isolated, often as a crystalline solid, if it precipitates from the solution. rsc.org For example, the saponification of methyl this compound with sodium hydroxide yields the sodium salt of tribromoacetic acid.

Synthesis of this compound Esters and Related Compounds

Once tribromoacetic acid or its activated derivatives are obtained, they can be used to synthesize a variety of related compounds, most notably esters and metal complexes.

Esterification Reactions

This compound esters are commonly synthesized through the esterification of tribromoacetic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is a type of dehydration reaction and is typically reversible. chemguide.co.uklibretexts.org To drive the reaction to completion, the ester product is often removed by distillation as it forms. chemguide.co.uk

Alternatively, a more reactive derivative of tribromoacetic acid, such as its acyl bromide (tribromoacetyl bromide), can be used. This intermediate reacts readily with an alcohol to form the corresponding ester. orgsyn.org For instance, ethyl this compound can be synthesized by reacting tribromoacetyl bromide with ethanol. orgsyn.org Another method involves reacting tribromoacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with an alcohol. rug.nl

| Ester | Alcohol | Reagents/Method | Reference |

| Ethyl this compound | Ethanol | Tribromoacetyl Bromide | orgsyn.org |

| Methyl Phenylacetate (example of principle) | Methanol | Trichloroisocyanuric acid, PPh₃, then Methanol | rsc.org |

| Generic Ester | Alcohol | Tribromoacetic Acid, H₂SO₄ (catalyst) | chemguide.co.uk |

| Generic Ester | Alcohol | Tribromoacetic Acid, SOCl₂ then Alcohol | rug.nl |

Preparation of Metal Tribromoacetates

Metal tribromoacetates are coordination compounds formed between a metal ion and one or more this compound ligands. A common synthetic route is the reaction of a metal salt, often a metal halide, with either fused tribromoacetic acid or a this compound salt. scispace.com

For example, tribromoacetates of iron(III), cobalt(II), nickel(II), copper(II), and manganese(II) have been synthesized by reacting the corresponding anhydrous metal chlorides with fused tribromoacetic acid in carefully controlled stoichiometric ratios. scispace.com

Another approach is a metathesis reaction, also known as a salt-exchange reaction. In this method, a soluble metal salt is reacted with a soluble this compound salt (like an alkali metal this compound). If the resulting metal this compound is insoluble, it will precipitate out of the solution. For instance, anhydrous iron(III) trifluoroacetate (B77799) (a related haloacetate) was prepared from iron(III) chloride and silver trifluoroacetate in nitromethane. scispace.com A similar principle can be applied to synthesize metal tribromoacetates. The synthesis of coordination polymers and metal-organic frameworks often utilizes the reaction between a metal salt and the deprotonated carboxylic acid linker in a suitable solvent. rsc.org

Complexes involving actinides, such as neptunium(IV) this compound, have also been synthesized, highlighting the versatility of this ligand in coordination chemistry. oa.mghzdr.deresearchgate.net

| Metal this compound | Metal Precursor | This compound Source | Solvent/Conditions | Reference |

| Fe(III), Co(II), Ni(II), Cu(II), Mn(II) Tribromoacetates | Anhydrous Metal Chloride | Fused Tribromoacetic Acid | Fused (no solvent) | scispace.com |

| Np(IV) this compound | Np(IV) source | Tribromoacetic Acid | Not specified | hzdr.deresearchgate.net |

| Actinide(IV) this compound Complexes | An(IV) source | Tribromoacetic Acid | Not specified | oa.mg |

Advanced Synthetic Strategies

Modern organic synthesis demands efficiency, precision, and novelty. Advanced strategies for preparing this compound and its derivatives often focus on generating highly reactive intermediates or streamlining complex procedures into fewer steps.

A primary application of sodium this compound in organic synthesis is its role as a precursor for the generation of dibromocarbene (CBr₂), a highly reactive intermediate. The thermal decomposition of sodium this compound is a key method for producing this carbene. pearson.com This process is central to various chemical transformations, most notably cyclopropanation reactions, where the dibromocarbene adds across an alkene double bond to form a dibromocyclopropane ring. numberanalytics.com

The generation of dibromocarbene from sodium this compound typically involves heating the salt, which leads to the elimination of sodium bromide and carbon dioxide. pearson.com This reaction provides a convenient and effective route to a carbene species that is crucial for synthesizing complex molecules and steroidal derivatives. numberanalytics.com The general mechanism involves the initial loss of the carboxylate group, followed by the elimination of a bromide ion to yield the neutral carbene.

Table 1: Conditions for Dibromocarbene Generation from Sodium this compound

| Parameter | Condition | Rationale | Citation |

| Temperature | Typically 80–120°C | To induce thermal decomposition and decarboxylation. | |

| Solvent | Aprotic solvents (e.g., THF, DMSO, diglyme) | To prevent hydrolysis of the this compound and unwanted side reactions with the carbene. | |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and side reactions. | |

| Reactant | Alkene | To trap the generated dibromocarbene in a [2+1] cycloaddition reaction. |

The stability and reactivity of carbenes are influenced by factors such as steric effects, electronic effects, and their spin state (singlet or triplet). numberanalytics.com The dibromocarbene generated from this compound is a valuable tool for C-H insertion and cyclopropanation reactions in the synthesis of natural products and pharmaceuticals. numberanalytics.com

One-pot procedures and multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, reduced waste, and ability to construct complex molecules in a single step from three or more reactants. tcichemicals.comnih.govfrontiersin.org These strategies align with the principles of green chemistry by minimizing purification steps and solvent usage. frontiersin.org

While the direct synthesis of this compound via a multi-component reaction is not prominently documented, its derivatives, such as ethyl this compound, are key reagents in one-pot synthetic sequences. For instance, a notable one-pot procedure has been developed for the synthesis of conjugated acetylenic carboxylates from aldehydes. organic-chemistry.orgorganic-chemistry.org This process involves an initial Wittig-type reaction of an aldehyde with ethyl this compound and triphenylphosphine (B44618) to form an α-bromoacrylate, which is then dehydrobrominated in the same pot to yield the final product. organic-chemistry.org

Table 2: One-Pot Synthesis of Acetylenic Carboxylates Using Ethyl this compound

| Step | Reagents | Solvent | Key Outcome | Citation |

| 1. Wittig Reaction | Aldehyde, Ethyl this compound, Triphenylphosphine | THF (reflux) | Formation of α-bromoacrylate intermediate with high Z-selectivity. | organic-chemistry.org |

| 2. Dehydrobromination | NaNH₂ / t-BuOK (1:1 mixture) | Same pot | Conversion of α-bromoacrylate to conjugated acetylenic carboxylate in good yield. | organic-chemistry.org |

This streamlined approach provides a practical alternative to multi-step methods that often require toxic reagents and harsh conditions. organic-chemistry.org The use of MCRs is a growing field for producing bioactive compounds and complex chemical scaffolds efficiently. nih.govnih.gov

For certain applications, particularly the generation of dibromocarbene via pyrolysis, the use of anhydrous sodium this compound is essential. The presence of water can lead to hydrolysis, regenerating tribromoacetic acid and compromising the stability and reactivity of the salt.

Protocols for preparing anhydrous this compound salts focus on rigorously excluding water throughout the synthesis and handling stages. A patented method highlights a procedure for ensuring water-free conditions. This involves the azeotropic distillation of tribromoacetic acid with toluene (B28343) to remove residual water before neutralization. The subsequent reaction is carried out under an inert nitrogen atmosphere to prevent oxidation, and the final product can be obtained by lyophilization (freeze-drying) to yield a hygroscopic powder. Similarly, the synthesis of anhydrous metal tribromoacetates, such as those of iron(III), requires the use of fused tribromoacetic acid and careful control of reaction conditions to prevent the introduction of water. scispace.com

Table 3: Comparison of Synthetic Protocols for Sodium this compound

| Parameter | Aqueous Laboratory Scale | Anhydrous Synthesis | Industrial Scale (Bromination) | Citation |

| Purity (%) | ≥95 | ≥98 | ≥90 | |

| Yield (%) | 85–90 | 70–75 | 78–85 | |

| Key Advantage | Cost-effective | Suitability for pyrolysis | Scalability | |

| Primary Challenge | Potential for side reactions | Hydrolysis susceptibility | Waste reduction |

The resulting anhydrous product must be stored in airtight containers with desiccants like silica (B1680970) gel to maintain its integrity.

One-Pot Procedures and Multi-Component Reactions

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comacs.org These principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. acs.org

In the context of this compound, green chemistry approaches are being explored. Sodium this compound can serve as a halogen donor in sustainable bromination protocols. For example, it can be used in combination with hexabromoacetone to replace hazardous hydrogen bromide (HBr) gas in the bromination of alcohols, achieving yields greater than 85%. This approach aligns with the green chemistry goal of avoiding harmful synthetic methods. acs.orgnih.gov

Further sustainable practices in synthesis involving this compound include:

Solvent Selection : Utilizing greener solvent systems, such as ethanol/water mixtures, to minimize waste.

Catalysis : Employing catalysts to enhance reaction efficiency and reduce energy consumption, a core principle of green chemistry. acs.org

Microwave-Assisted Synthesis : This technique can accelerate reactions, leading to higher efficiency and reduced energy use, which is a recognized green chemistry tool. nih.gov

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields. The thermal decomposition of sodium this compound to form dibromocarbene is a well-studied pathway. Mechanistic studies indicate that this transformation proceeds via a base-induced elimination of sodium bromide from the this compound anion. This pathway is noted as being unique among haloacetates.

Investigations into the synthesis of metal tribromoacetates from metal chlorides and tribromoacetic acid have also been conducted. scispace.com These studies involve careful control of stoichiometry and characterization using techniques like infrared spectroscopy and thermogravimetric analysis to understand the resulting compounds and reaction pathways. scispace.com

Modern mechanistic studies often employ a range of advanced analytical and computational techniques:

Spectroscopy : Low-temperature NMR spectroscopy can be used to observe reaction intermediates and shed light on the mechanistic pathway. acs.org Raman and IR spectroscopy are used to confirm structural features of the final products, such as C-Br and C=O stretching frequencies.

Kinetics : Studying the rate of reaction under various conditions helps to elucidate the sequence of steps and identify the rate-limiting step. researchgate.net

Computational Analysis : Density functional theory (DFT) calculations can provide insights into reaction mechanisms, regioselectivity, and the energetics of different pathways. researchgate.net

For example, in the one-pot synthesis of α-bromoacrylates using ethyl this compound, mechanistic investigations help to optimize conditions for stereoselectivity. organic-chemistry.org Similarly, mechanistic studies of other complex transformations, such as the modified Julia olefination or palladium-catalyzed reactions, confirm the radical or catalytic nature of these transformations, respectively. organic-chemistry.org

**chemical Reactivity and Reaction Mechanisms of Tribromoacetate**

Hydrolysis and Solvolysis Reactions of Tribromoacetate

The reactivity of this compound is significantly influenced by the three electron-withdrawing bromine atoms attached to the alpha-carbon. These substituents make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Base-catalyzed hydrolysis, or saponification, is a common and well-studied pathway. It typically proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylate anion.

Kinetic studies on related halogeno-aliphatic esters show that the presence of electron-withdrawing groups, such as halogens on the α-carbon, influences the reaction rate. These groups stabilize the negatively charged transition state, thereby affecting the activation energy of the reaction. ias.ac.in While specific kinetic data for this compound is not extensively detailed in the provided sources, the principles derived from studies of similar compounds, like ethyl α-iodopropionate, indicate that both electronic and steric factors are at play. ias.ac.in The electron-withdrawing nature of the bromine atoms in this compound is expected to facilitate the nucleophilic attack at the carbonyl carbon.

Table 1: Activation Energy for Alkaline Hydrolysis of Select Esters This table provides comparative data from related compounds to illustrate the effect of structure on hydrolysis kinetics.

| Compound | Solvent | Activation Energy (E) (cal/mole) |

| Ethyl Acetate (B1210297) | 85% Ethanol | 11,100 |

| Ethyl Propionate | 85% Ethanol | 11,400 |

| Ethyl α-chloropropionate | 85% Ethanol | 14,350 |

| Ethyl α-bromopropionate | 85% Ethanol | 14,000 |

| Ethyl α-iodopropionate | 85% Ethanol | 13,000 |

| Data sourced from kinetic studies on ester hydrolysis to demonstrate electronic and steric effects. ias.ac.in |

The solvent plays a critical role in solvolysis reactions, which are substitution reactions where the solvent acts as the nucleophile. The choice of solvent can dramatically alter the reaction rate and may even change the dominant reaction mechanism (e.g., from SN1 to SN2). libretexts.org Key solvent properties influencing these pathways include polarity (measured by the dielectric constant, ε) and the ability to form hydrogen bonds (protic vs. aprotic).

Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an SN1 reaction and can also solvate the nucleophile through hydrogen bonding. libretexts.org In the context of this compound solvolysis, a polar protic solvent would be capable of stabilizing the potential this compound anion leaving group and any charged intermediates.

Polar aprotic solvents (e.g., acetone, DMSO) possess dipoles but lack acidic protons for hydrogen bonding. They are less effective at solvating anions, leaving them "naked" and more nucleophilic, which can favor SN2 pathways. For a substrate like this compound, reaction with a nucleophile in a polar aprotic solvent could facilitate SN2-type substitution at the α-carbon.

The influence of solvent on reaction rate is demonstrated by the solvolysis of tert-butyl chloride, where increasing solvent polarity dramatically increases the reaction rate by stabilizing the intermediate carbocation.

Table 2: Relative Rate of Solvolysis of tert-Butyl Chloride in Various Solvents This table illustrates the profound effect of solvent polarity and hydrogen-bonding ability on the rate of an SN1 reaction.

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |

| Acetic Acid | 6 | Polar Protic | 1 |

| Methanol | 33 | Polar Protic | 4 |

| Water | 78 | Polar Protic | 150,000 |

| Data illustrates the principle of solvent effects on solvolysis rates. |

Kinetic Studies of Hydrolysis

Decarboxylation Pathways of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). orgoreview.com For this compound, this process is a key pathway for generating reactive intermediates.

The thermal decarboxylation of the sodium salt of tribromoacetic acid is a well-established method for the generation of dibromocarbene (CBr₂). This reaction is typically carried out by heating sodium this compound, often in an aprotic solvent.

The mechanism proceeds via the elimination of the carboxylate group as CO₂ and the concurrent departure of a bromide ion. This process results in the formation of the highly reactive dibromocarbene intermediate.

CBr₃COO⁻ → CBr₂ + CO₂ + Br⁻

This dibromocarbene can then be trapped by various substrates, most notably alkenes, to form dibromocyclopropane derivatives in a [2+1] cycloaddition reaction. The reaction is often performed under inert atmosphere to prevent side reactions.

While thermal decarboxylation is common for this compound, catalytic processes are a major focus in organic chemistry. Many decarboxylation reactions are facilitated by catalysts, including enzymes and transition metals. orgoreview.com

In biological systems, enzymes known as decarboxylases catalyze the removal of CO₂ from various substrates. Some of these enzymes utilize transition metal cofactors (such as Zn²⁺, Fe²⁺, or Mn²⁺) to facilitate the reaction in a non-oxidative manner. The metal ion typically acts as a Lewis acid, coordinating to a carbonyl group to stabilize the negative charge that develops during the C-C bond cleavage. Although specific studies on the catalytic decarboxylation of this compound are not detailed in the available literature, such principles could theoretically be applied. A transition metal catalyst could coordinate to the this compound, facilitating the departure of the carboxylate group.

Other named reactions, like Barton decarboxylation, utilize radical mechanisms initiated by catalysts to convert carboxylic acids into alkanes. orgoreview.com

Chemical phenomena are central to many processes within the nuclear fuel cycle, from uranium extraction to the management of spent fuel. ntec.ac.uk This includes the diverse chemistry of the elements involved and the chemical effects of ionizing radiation. ntec.ac.uk this compound and related compounds can play a role in the complex chemistry associated with these cycles, particularly in the separation and analysis of radioelements. For instance, actinide elements like neptunium (B1219326) can form complexes with this compound, and understanding these interactions is relevant to separation processes within the fuel cycle. core.ac.uk The chemical principles governing solubility, precipitation, and complexation are critical in these technological applications. ntec.ac.uk

Catalytic Decarboxylation Processes

Nucleophilic Substitution Reactions Involving Bromine Centers

While nucleophilic attack at the carbonyl carbon is a hallmark of carboxylic acid derivatives, the this compound anion and its esters also exhibit reactivity at the bromine centers. This reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic substitution at a saturated carbon atom, such as the one in the tribromomethyl group, can proceed via a bimolecular (S(_N)2) mechanism. wikipedia.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.comkirsoplabs.co.uk In the context of this compound, one of the bromine atoms acts as the leaving group.

For an S(_N)2 reaction to occur, the carbon center must be accessible to the nucleophile. wikipedia.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org A classic example of an S(_N)2 reaction involving a haloalkane is the hydrolysis of an alkyl bromide, where a hydroxide ion acts as the nucleophile. wikipedia.org In the case of sodium this compound, it can undergo an S(_N)2 reaction with sodium iodide in acetone, where the iodide ion displaces a bromide ion. This type of reaction is favored in polar aprotic solvents which enhance the nucleophilicity of the attacking species.

The stereochemical outcome of an S(_N)2 reaction at a chiral center is inversion of configuration, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com If the carbon bearing the bromine atoms in a this compound derivative were a chiral center, an S(_N)2 reaction would result in the formation of a product with the opposite stereochemistry. libretexts.org

It is important to note that other reaction mechanisms, such as the S(_N)1 mechanism, proceed through a carbocation intermediate and typically lead to a racemic mixture of products. kirsoplabs.co.ukksu.edu.salibretexts.org

Electrophilic Reactivity of this compound Derivatives

The electrophilic character of this compound derivatives is primarily centered on the carbonyl carbon. This carbon is susceptible to attack by nucleophiles in what is known as nucleophilic acyl substitution. pressbooks.pub The reactivity of the carboxylic acid derivative is influenced by the nature of the substituent attached to the acyl group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more reactive, while electron-donating groups decrease it.

While the primary electrophilic site is the carbonyl carbon, the bromine atoms can also exhibit electrophilic character, making them susceptible to attack by certain nucleophiles in what is termed a "bromophilic attack". chemistry-chemists.com However, the predominant electrophilic reactions of this compound derivatives involve the carbonyl group.

Electrophilic substitution reactions, in contrast, involve an electrophile displacing a functional group. wikipedia.org These are characteristic of aromatic compounds but can also occur in aliphatic systems. wikipedia.org An electrophile is a species that accepts an electron pair to form a new covalent bond. savemyexams.com Examples of electrophiles include the nitronium ion (NO(_2)) and halonium ions (e.g., Br). numberanalytics.com While this compound itself is not a typical substrate for electrophilic substitution, its derivatives can be synthesized through reactions involving electrophiles.

Radical Reactions and Photochemistry of this compound Species

This compound and its derivatives can participate in and be generated through radical reactions, often initiated by light (photochemistry) or thermal processes. koreascience.kruomustansiriyah.edu.iq A free radical is a species with an unpaired electron, making it highly reactive. uomustansiriyah.edu.iq

Photoinduced transformations of this compound often involve the homolytic cleavage of a carbon-bromine bond to generate a dibromoacetate radical and a bromine radical. Ethyl this compound has been utilized in photoinduced electron-transfer reactions. rsc.org For instance, visible light irradiation of certain palladium complexes in the presence of ethyl this compound can lead to the halogenation of unactivated C(sp³)–H bonds. rsc.org The reaction is believed to proceed through a photoactivated palladium intermediate that engages in an electron transfer with the ethyl this compound. rsc.org

Binuclear palladium(II) complexes have also been shown to undergo photoreactions with alkyl halides, including ethyl this compound. rsc.org The excited state of these complexes can react with ethyl this compound, leading to applications in photocatalysis, such as the intramolecular cyclization of indoles and pyrroles. rsc.org

The following table summarizes selected photoinduced reactions involving this compound derivatives.

| Reactant(s) | Catalyst/Conditions | Product(s) | Research Finding |

| Alkane, Ethyl this compound | Photoexcited Pd(II) auxiliary, Visible light | Alkyl bromide | Enables C(sp³)–H bond bromination. rsc.orgrsc.org |

| Indole/Pyrrole derivatives, Ethyl this compound | Binuclear Pd(II) complex, Light | Cyclized products | Photocatalytic intramolecular cyclization. rsc.org |

Radicals can be generated from this compound through several mechanisms. One common method is homolytic bond cleavage, which can be induced thermally or photochemically. The carbon-bromine bond is weaker than a carbon-hydrogen bond, making it susceptible to cleavage.

In the context of atom transfer radical polymerization (ATRP), initiators like ethyl this compound are used to generate radicals in the presence of a transition metal catalyst. pageplace.de The catalyst abstracts a halogen atom from the initiator, forming a radical that can then initiate polymerization.

Radical reactions involving this compound can also be initiated by radical initiators like benzoyl peroxide. koreascience.kr The reaction of ethylenecarbonate with bromine in the presence of benzoyl peroxide has been shown to produce various ring-opened esters, including 2-bromoethyl-tribromoacetate. koreascience.kr

The generation of radicals from this compound can also be part of a larger reaction network. For example, in certain oscillating chemical reactions, the decomposition of this compound can contribute to the radical feedback loops. umsystem.edu

Photoinduced Transformations [5, 27]

Metal-Mediated Transformations and Catalysis by this compound Derivatives

This compound and its derivatives are involved in a variety of metal-mediated transformations, acting as reagents, precursors to reactive intermediates, or catalysts. researchgate.netrsc.orgnih.govcaltech.edu

One significant application is in transition-metal-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions. researchgate.net In these processes, a transition metal complex facilitates the transfer of a halogen atom from a halo compound, like this compound, to an alkene. This generates a carbon-centered radical that can then undergo further reactions. The metal catalyst cycles between different oxidation states to facilitate the radical process. researchgate.net

Ethyl this compound, in conjunction with triphenylphosphine (B44618), is a reagent for the conversion of carboxylic acids to acid bromides. researchgate.net This reaction proceeds under mild, neutral conditions. researchgate.net

Palladium-catalyzed reactions have shown the utility of ethyl this compound in C-H functionalization. rsc.orgrsc.org Photoexcited palladium complexes can activate C-H bonds and, with ethyl this compound as a bromine source, achieve C-H bromination. rsc.orgrsc.org

The following table provides examples of metal-mediated transformations involving this compound derivatives.

| Metal/Catalyst | Substrate(s) | Reagent | Product Type | Reaction Type |

| Palladium(II) | Alkanes | Ethyl this compound | Alkyl bromides | Photoinduced C-H Bromination |

| Transition Metals | Alkenes | This compound derivative | Halogenated compounds | Atom Transfer Radical Addition (ATRA) |

| Not specified | Carboxylic acids | Ethyl this compound/Triphenylphosphine | Acid bromides | Bromination |

Redox Reactions of this compound

This compound and its derivatives can participate in redox reactions, acting as both a substrate for reduction and as a component in more complex redox systems, including those involving radical intermediates.

Reduction of this compound

The most well-documented redox behavior of this compound is its electrochemical reduction. Research shows that haloacetic acids, including this compound, are electrochemically active and can be dehalogenated. researchgate.netresearchgate.net The rate of reduction increases with the number of halogen atoms present in the molecule, making this compound more readily reduced than its di- and mono-brominated counterparts. researchgate.netresearchgate.net

The reduction mechanism proceeds via a stepwise removal of bromine atoms. researchgate.netresearchgate.net For this compound, this involves a sequence of reactions, starting with the conversion to dibromoacetate, which can then be further reduced to monobromoacetate. researchgate.netresearchgate.net Each of these reductive steps is characterized as an irreversible, two-electron process that results in the cleavage of a carbon-bromine bond. researchgate.netresearchgate.net This process has been studied using various electrode materials, including copper and gold. researchgate.net

| Feature | Description |

| Reactant | This compound (CBr₃COO⁻) |

| Primary Product | Dibromoacetate |

| Mechanism | Stepwise reductive dehalogenation |

| Electron Transfer | Two-electron process per C-Br bond cleavage researchgate.netresearchgate.net |

| Reaction Nature | Irreversible researchgate.netresearchgate.net |

| Electrode Materials | Copper, Gold researchgate.net |

Oxidation of this compound

While detailed studies on the direct oxidation of the this compound anion are less common, its behavior within redox-active coordination complexes has been noted. For instance, this compound can serve as a ligand in metal complexes, such as with Osmium(VI), forming species like TpOs(N)(TBA)₂ (where TBA is this compound). acs.org The electrochemical properties of such complexes, including irreversible reductions at the metal center, are influenced by the coordinated ligands. acs.org Furthermore, brominated haloacetic acids are known to induce oxidative stress in biological systems, a process that involves complex redox pathways. nih.gov

Involvement in Radical Redox Mechanisms

This compound derivatives, such as ethyl this compound, are known to participate in reactions involving radical intermediates. Studies have provided evidence for radical pair intermediates in reactions between ethyl this compound and certain ruthenium complexes. researchgate.net Additionally, the compound can be involved in radical redox transfer mechanisms. researchgate.net

**advanced Analytical Methodologies for Tribromoacetate Detection and Quantification**

Chromatographic Techniques for Tribromoacetate Analysis

Chromatography is a cornerstone for the analysis of complex mixtures, and various chromatographic methods are employed to separate this compound from other compounds, particularly other haloacetic acids (HAAs), prior to its detection and quantification. ijpsjournal.come3s-conferences.org The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org For the analysis of haloacetic acids like this compound, which are non-volatile, a derivatization step is typically required to convert them into more volatile forms, commonly methyl esters (e.g., methyl this compound). researchgate.net This is often achieved by using diazomethane (B1218177) or acidic methanol.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific and sensitive detection. researchgate.netthermofisher.com

However, the high temperatures used in the GC injection port (often 200-250°C) can cause thermal degradation of some analytes. nih.gov While compounds like methyl this compound are relatively stable, other related disinfection byproducts can decompose, potentially complicating analysis. nih.gov Despite this, GC-MS remains a widely used "gold standard" for the specific identification of many organic compounds. wikipedia.org

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation of volatile derivatives by GC followed by detection with MS. | wikipedia.org |

| Sample Preparation | Requires derivatization to a volatile form, such as methyl this compound. | researchgate.net |

| Common Detector | Mass Spectrometer (e.g., Quadrupole, Ion Trap). | wikipedia.org |

| Acquisition Mode | Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity. | researchgate.net |

| Key Challenge | Potential for thermal degradation of analytes in the hot GC injection port. | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective analysis of mass spectrometry. wikipedia.orgresearchgate.net This technique is particularly advantageous for analyzing this compound because it can directly measure the non-volatile, ionic form of the compound in aqueous samples without the need for derivatization. nih.gov

In an LC-MS system, the sample is injected into a liquid mobile phase that flows through a column packed with a stationary phase. The components of the sample are separated based on their interactions with these two phases. eag.com The separated components then flow into the mass spectrometer's ion source, where they are ionized, typically using techniques like electrospray ionization (ESI). ESI is a soft ionization method that is well-suited for polar molecules like this compound, allowing them to be transferred into the gas phase as ions with minimal fragmentation. nih.gov

The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity. eag.com In this setup, a specific parent ion for this compound is selected, fragmented, and then a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for trace analysis in complex matrices like drinking water. nih.gov

Ion chromatography (IC) is a form of liquid chromatography specifically designed for the separation and analysis of ionic species. msesupplies.com It is a primary method for determining the concentration of haloacetic acids, including the this compound anion, in aqueous solutions. thermofisher.com The separation is based on the affinity of the ions for a stationary phase resin.

An IC system typically uses an anion-exchange column to separate negatively charged ions like this compound. A chemical eluent, often a hydroxide (B78521) or carbonate/bicarbonate solution, is used to move the ions through the column. thermofisher.com Detection is commonly performed using a conductivity detector after the eluent has passed through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ions. thermofisher.com

For enhanced specificity, IC can be coupled with mass spectrometry (IC-MS). thermofisher.com This hyphenated approach provides highly selective detection, allowing for accurate quantification even when chromatographic peaks overlap. The use of a stable-labeled internal standard can further improve the accuracy and reproducibility of the method. thermofisher.com

| Technique | Column Example | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| Ion Chromatography | Thermo Scientific™ Dionex™ IonPac™ AS16 | Suppressed Conductivity | Excellent for separating various anions in water. | thermofisher.com |

| Ion Chromatography | Thermo Scientific™ Dionex™ IonPac™ AS31 | Suppressed Conductivity | Allows for faster run times while maintaining separation of HAAs. | thermofisher.com |

| IC-MS | Dionex IonPac AS16 (2 mm i.d.) | Mass Spectrometry (Electrospray Interface) | High selectivity and accuracy, especially with a stable-labeled internal standard. | thermofisher.com |

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, such as GC-MS, LC-MS, and IC-MS. chromatographytoday.comnih.gov This combination leverages the strengths of both techniques: the chromatograph separates the components of a complex mixture, and the spectrometer provides detailed information for identification and quantification. ijarnd.comajpaonline.com

The power of hyphenation lies in its ability to provide highly specific and sensitive analysis. chromatographytoday.com For this compound, these techniques are essential for distinguishing it from structurally similar compounds and for detecting it at the low concentrations often stipulated by regulatory bodies for drinking water. upo.es The development of tandem mass spectrometry (MS-MS) has further advanced these capabilities, allowing for even greater selectivity and the ability to confirm the structure of detected compounds. nih.gov The online combination of these technologies allows for faster analysis and a higher degree of automation compared to offline methods. chromatographytoday.com

Ion Chromatography (IC) for Anionic Species [18, 22, 29]

Spectroscopic Characterization in Research Contexts

In research settings, spectroscopic methods are vital for the fundamental characterization of this compound's molecular structure and for monitoring its behavior in chemical reactions. These techniques provide insights into bond vibrations, electronic structure, and the chemical environment of specific atoms within the molecule.

A detailed study using Raman and infrared (IR) spectroscopy has characterized the vibrational modes of both the this compound anion (CBr₃COO⁻) and its corresponding acid (CBr₃COOH) in aqueous solutions. nih.gov The spectra were assigned based on Cₛ symmetry. For the this compound anion, characteristic bands include a symmetric CO₂ stretching mode at 1332 cm⁻¹ and an asymmetric stretching mode at 1651 cm⁻¹. nih.gov The C-C stretching mode appears at 912 cm⁻¹. nih.gov In the case of tribromoacetic acid, the C=O stretching mode is a key characteristic, appearing at 1730 cm⁻¹. nih.gov

| Vibrational Mode | This compound Anion (CBr₃COO⁻) | Tribromoacetic Acid (CBr₃COOH) |

|---|---|---|

| Symmetric CO₂ Stretch | 1332 | - |

| Asymmetric CO₂ Stretch | 1651 | - |

| C=O Stretch | - | 1730 |

| C-C Stretch | 912 | 922 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and chemical environment of molecules. libretexts.orgmdpi.com It is particularly useful for the quantitative monitoring of chemical reactions in real-time without the need for calibration. magritek.comrptu.de

By coupling an NMR spectrometer to a reaction vessel, chemists can track the progress of a reaction by observing the decrease in signals from reactants and the corresponding increase in signals from products and intermediates. magritek.com This provides valuable insight into reaction kinetics and mechanisms. magritek.comosf.io For reactions involving this compound, such as its synthesis via bromination or its use in esterification, ¹H and ¹³C NMR could be used to monitor the chemical transformations. For example, in the synthesis of an ester like dodecyl this compound, ¹H NMR could track the disappearance of the acidic proton of tribromoacetic acid and the appearance of the characteristic signals for the dodecyl chain attached to the acetate (B1210297) group. vulcanchem.com The quantitative nature of NMR allows for the determination of reactant conversion and product yield directly from the spectra. magritek.com

**environmental Chemistry and Fate of Tribromoacetate**

Occurrence and Distribution in Environmental Compartments

Tribromoacetate (TBA) is recognized as a disinfection byproduct (DBP), forming during water treatment processes that involve chemical disinfection. Specifically, it is generated from the reaction of disinfectants like chlorine with natural organic matter present in the source water. The United States Environmental Protection Agency (EPA) monitors haloacetic acids (HAAs), a group of DBPs that includes tribromoacetic acid, in drinking water. researchgate.net Tribromoacetic acid is a monitored compound under the Unregulated Contaminant Monitoring Rule (UCMR), reflecting its importance in the context of drinking water quality and public health. researchgate.net The formation of various DBPs, including trihalomethanes (THMs) and HAAs, is a significant area of research in environmental chemistry due to the potential health concerns associated with these compounds. nih.govguidechem.com Studies have identified over 600 DBPs in treated water. nih.govguidechem.com The concentration and types of DBPs formed, including brominated species like this compound, can vary depending on the disinfection process, the characteristics of the source water, and the presence of precursors. guidechem.com

A nationwide study on the occurrence of DBPs in drinking water has been conducted to better understand the levels at which these compounds are present. nih.gov The presence of brominated DBPs is of particular interest as they are often more potent in terms of toxicity compared to their chlorinated counterparts. guidechem.com

Beyond its formation in drinking water treatment, this compound can be found in various environmental compartments. Its presence in natural waters is primarily linked to the discharge of treated wastewater. Due to its properties, it is expected to be mobile in aquatic systems. ucanr.eduresearchgate.net

Research has also investigated the presence of compounds like this compound in marine sediment pore waters. nih.gov The analysis of water-sediment systems is crucial for understanding the fate of such contaminants. ethernet.edu.et The composition of sediments, which are made up of particles of rock, soil, and organic matter, plays a key role in the distribution and availability of chemicals in aquatic environments. acs.org

Formation in Disinfection Byproducts (DBPs) Research Context

Bioaccumulation Potential in Non-Human Biota (focus on environmental cycles)

The bioaccumulation potential of a chemical refers to its accumulation in an organism when uptake from all environmental sources exceeds the rate of elimination. For this compound, a member of the haloacetic acids (HAAs) group, its behavior in non-human biota is a key aspect of its environmental risk profile. Haloacetic acids are known to be present in various environmental compartments, including soil, water, and even snow and ice. cabidigitallibrary.org Continuous exposure can lead to bioconcentration in aquatic organisms and bioaccumulation in terrestrial life. researchgate.net

While extensive data specific to this compound is limited, an estimated Bioconcentration Factor (BCF) of 0.63 suggests a low potential for bioconcentration in aquatic organisms. nih.govguidechem.com This estimation is derived from its high water solubility. guidechem.com Hydrolysis is not considered a significant environmental fate process for this compound, as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.govguidechem.com

The environmental cycle begins with the introduction of HAAs into ecosystems. They are formed as byproducts during water disinfection processes and can also be formed naturally through the biodegradation of organic matter in soil. cabidigitallibrary.orgnih.gov Once in the environment, their fate is governed by partitioning between water, soil, and air, and by degradation processes. While some HAAs are biodegradable, the degree of halogenation can affect their recalcitrance. cabidigitallibrary.orgnih.gov For instance, some bacterial isolates that rapidly degrade monohaloacetic and dihaloacetic acids degrade tribromoacetic acid (TBAA) more slowly. nih.gov This persistence can increase the chance of uptake by organisms.

The primary metrics for assessing bioaccumulation are the Bioaccumulation Factor (BAF), the Bioconcentration Factor (BCF), and the Biomagnification Factor (BMF).

Table 1: Key Metrics for Assessing Bioaccumulation Potential

| Metric | Definition | Interpretation for this compound |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water), considering all routes of exposure (water, food, etc.). | A comprehensive measure that would account for uptake from both water and diet in various species. Specific BAF values for this compound are not widely documented. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an aquatic organism to its concentration in the water, considering uptake from water only. | An estimated BCF of 0.63 suggests a low potential for bioconcentration from water into aquatic organisms. nih.govguidechem.com |

| Biomagnification Factor (BMF) | The ratio of a chemical's concentration in an organism to its concentration in the organism's diet. A BMF > 1 indicates biomagnification, where the chemical becomes more concentrated up the food chain. | Data on the biomagnification of this compound is scarce, but for a compound to biomagnify, it typically needs to be persistent and lipophilic (fat-soluble). |

Environmental Monitoring and Tracing of Brominated Pollutants

Effective environmental monitoring is crucial for tracking the presence and concentration of brominated pollutants like this compound, which belongs to the larger group of haloacetic acids (HAAs). nih.gov HAAs are recognized as a major class of disinfection byproducts (DBPs) found in drinking water. cabidigitallibrary.orgcanada.ca Monitoring efforts typically target drinking water, groundwater, raw source water, and water at various stages of treatment.

Several analytical methods are employed for the determination of HAAs in water samples. The U.S. Environmental Protection Agency (EPA) has established several standard methods. thermofisher.com

Gas Chromatography (GC): This is a gold-standard technique for HAA analysis. thermofisher.com Methods like EPA Method 552.1, 552.2, and 552.3 involve extracting the acids from water, converting them into methyl esters (a process called derivatization) using reagents like acidified methanol, and then analyzing them with a GC system equipped with an Electron Capture Detector (GC-ECD). thermofisher.comepa.govthermofisher.com Method 552.2 notes that the methylation process can cause partial decarboxylation of tribromoacetic acid, resulting in the formation of bromoform, which does not interfere with the analysis of other target analytes.

Ion Chromatography (IC) with Mass Spectrometry (MS): More recent methods, such as EPA Method 557, utilize ion chromatography coupled with tandem mass spectrometry (IC-MS/MS). thermofisher.comthermofisher.com This approach offers sensitive and rapid detection of all nine HAAs, including this compound, often without the need for the complex sample extraction and derivatization steps required by GC methods. thermofisher.com

Advanced techniques are also emerging for environmental monitoring. Biosensors, for example, show promise for providing rapid, real-time data on brominated flame retardants, a related class of pollutants, which could be adapted for other brominated compounds.

Table 2: Comparison of Environmental Monitoring Methods for Haloacetic Acids

| Method | Principle | Sample Preparation | Application | Reference EPA Methods |

|---|---|---|---|---|

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separates volatile compounds which are then detected by an electron capture detector, highly sensitive to halogenated compounds. | Requires liquid-liquid or solid-phase extraction followed by chemical derivatization (esterification). | Standard regulatory monitoring of HAAs in various water types. | 552.1, 552.2, 552.3 thermofisher.com |

| Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) | Separates ions based on their affinity for an ion-exchange resin, followed by highly specific detection and quantification by mass spectrometry. | Minimal preparation needed; often allows for direct injection of the water sample. thermofisher.com | Rapid and sensitive analysis of HAAs and other anions in drinking water. thermofisher.com | 557 thermofisher.com |

Remediation Strategies for this compound Contamination in the Environment

Remediation of water contaminated with haloacetic acids (HAAs), including this compound, focuses on either removing the precursors before disinfection or removing the HAAs after they are formed. nih.gov A variety of physical, chemical, and biological strategies have been developed to address HAA contamination. numberanalytics.com

Physical Remediation:

Adsorption: This technique uses materials with high surface area to trap contaminants. Granular activated carbon (GAC) and powdered activated carbon (PAC) are effective at adsorbing HAAs from water. numberanalytics.comnumberanalytics.com Biological activated carbon (BAC) filters, which combine physical adsorption with microbial degradation, have also been shown to effectively reduce HAA concentrations. researchgate.net

Membrane Filtration: Processes like nanofiltration (NF) and reverse osmosis (RO) use semi-permeable membranes to physically separate HAAs and their precursors from water. nih.govnumberanalytics.com Nanofiltration can remove up to 99% of HAA precursors. nih.gov

Chemical Remediation:

Advanced Oxidation Processes (AOPs): These methods generate highly reactive hydroxyl radicals to break down organic contaminants like HAAs. numberanalytics.com AOPs can include combinations of ozone, UV light, and hydrogen peroxide. nih.govnih.gov

Ion Exchange: This process uses resin materials that exchange non-hazardous ions (like chloride or hydroxide) for charged contaminants like HAA anions in the water. numberanalytics.comnumberanalytics.com

Biological Remediation (Bioremediation): Bioremediation utilizes microorganisms to break down pollutants. cabidigitallibrary.org The key first step in the biodegradation of HAAs is the cleavage of the carbon-halogen bond by enzymes called dehalogenases. cabidigitallibrary.orgtandfonline.com However, the effectiveness can vary depending on the specific HAA. Some studies have shown that while bacteria can degrade many HAAs, trichloroacetic acid (TCAA) and dibromoacetic acid (DBAA) are more resistant to degradation by certain isolates. nih.gov Similarly, some dehalogenase enzymes are resisted by trihalogenated acetates. Nonetheless, specific bacterial strains capable of using HAAs as a carbon source have been isolated from various environments, including soil and drinking water systems, demonstrating the potential for bioremediation. cabidigitallibrary.orgnih.govcdnsciencepub.comresearchgate.net For example, Pseudomonas and Nocardia species have been shown to use tribromoacetic acid as a carbon source. nih.govguidechem.com

Table 3: Overview of Remediation Strategies for Haloacetic Acids

| Strategy | Principle | Examples | Effectiveness/Notes |

|---|---|---|---|

| Physical | Physical separation or adsorption of contaminants. | Activated Carbon Adsorption, Nanofiltration, Reverse Osmosis. numberanalytics.com | Can achieve high removal efficiency (50-99%) depending on the technology. numberanalytics.comnih.gov |

| Chemical | Chemical transformation of contaminants into less harmful substances. | Advanced Oxidation Processes (Ozone/UV), Ion Exchange. numberanalytics.com | AOPs can achieve high degradation rates (70-99%). numberanalytics.com |

| Biological | Use of microorganisms to metabolize contaminants. | Biologically Active Carbon (BAC) Filters, Bio-augmentation with specific bacterial strains. numberanalytics.comresearchgate.net | A sustainable approach, but effectiveness depends on finding microbes that can degrade highly halogenated compounds like this compound. nih.gov |

**theoretical and Computational Studies of Tribromoacetate**

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. osti.gov The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. ufl.edu Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the reaction rate.

For reactions involving tribromoacetate, such as its decomposition or its reaction with other species, computational methods can be used to locate the transition state structure on the potential energy surface. chemrxiv.org Once the transition state is found, its energy can be used to calculate the activation energy of the reaction. The vibrational frequencies of the transition state are also calculated; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. arxiv.org

By mapping the minimum energy path connecting reactants, the transition state, and products, a detailed picture of the reaction mechanism can be obtained. This can reveal, for example, whether a reaction proceeds through a concerted or a stepwise mechanism.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. mdpi.comnih.govmdpi.com In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical potential energy functions) or a quantum mechanical method, and Newton's laws of motion are used to propagate the positions and velocities of the atoms over time. nih.gov

The solvent can have a profound effect on the rate and mechanism of a chemical reaction. wikipedia.orgnumberanalytics.com Molecular dynamics simulations are particularly well-suited to study these solvent effects. frontiersin.org By explicitly including solvent molecules in the simulation, one can observe how they interact with the solute and influence its reactivity.

For this compound, MD simulations can be used to study how different solvents solvate the ion. The arrangement of solvent molecules around the carboxylate group and the bromine atoms can be analyzed to understand the nature of the solute-solvent interactions. These interactions can stabilize or destabilize the ground state and transition state of a reaction, thereby altering the activation energy. wikipedia.org For instance, a polar solvent is expected to strongly solvate the charged carboxylate group, which could significantly affect the nucleophilicity of the ion and its reaction pathways. epfl.ch By running simulations in different solvents, one can computationally probe how solvent polarity and hydrogen-bonding ability affect the reactivity of this compound.

Interfacial Interactions in Tribochemical Reactionsqsardb.org

Tribochemical reactions, which are chemical reactions induced by mechanical action at sliding interfaces, are complex phenomena. researchgate.nettribologia.org Computational methods like Density Functional Theory (DFT) are critical for probing the interfacial interactions and charge transfers that govern these reactions, providing insights that can be difficult to obtain experimentally. DFT calculations allow for the investigation of geometrical parameters like bond lengths and angles of molecules such as this compound. nih.gov

In the context of this compound, interfacial interactions involve several processes. The initial step is the adsorption of molecules onto the friction surface, which can be driven by physical or chemical attraction. mdpi.com Under the severe conditions of a tribological system, these adsorbed molecules react with the surface to form a protective film. mdpi.com The specific reactions can be influenced by various factors, including surface oxidation and the emission of low-energy electrons (triboemission) from the friction contact area. researchgate.nettribologia.org

Computer simulations can elucidate these tribochemical processes at an atomic level. researchgate.net For instance, simulations have shown that mechanical stresses play a primary role in promoting dissociation reactions at the interface, often at much higher rates than would be expected from thermal activation alone. mdpi.com The interaction between emitted electrons and molecules can induce dissociation, forming negative ions and radicals that then adsorb onto the surface. researchgate.net For silicon-based materials, the formation of interfacial Si-O-Si bonds, driven by the synergistic action of these bonds and mechanical shear, is a key mechanism of tribochemical wear. nih.gov

Table 1: Key Factors in Tribochemical Reactions of this compound

| Factor | Description | Computational Insight Provided |

| Adsorption | The initial binding of this compound molecules to the sliding surface. | DFT can calculate adsorption energies and identify the most favorable binding sites and molecular orientations. mdpi.comrsc.org |

| Mechanical Stress | The force applied at the sliding interface that can activate chemical reactions. | Molecular dynamics simulations can model the effect of load and shear on bond breaking and formation at the interface. mdpi.com |

| Triboemission | Emission of low-energy electrons from the surface due to friction. | The "Negative-Ion-Radical Action Mechanism" (NIRAM) concept can be computationally explored to understand how triboelectrons initiate reactions. tribologia.org |

| Surface Chemistry | The composition and state of the surface (e.g., presence of oxides, nascent sites). | DFT can model the electronic structure of surfaces and their reactivity towards this compound and its fragments. nih.gov |

Structure-Reactivity Relationship Prediction for this compound Derivativesresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, such as reactivity or toxicity. wikipedia.org These models are valuable tools for predicting the behavior of new or untested chemicals, reducing the need for extensive experimental work. mdpi.comnih.gov QSAR models are developed by correlating calculated molecular descriptors with an experimentally measured activity. wikipedia.org

For this compound and its derivatives, QSAR models can predict various activities, including mutagenicity and other toxicological endpoints. mdpi.comnih.gov The development of a QSAR model involves calculating a wide range of molecular descriptors that quantify different aspects of the molecule's structure. nih.govprotoqsar.com These descriptors fall into several categories, including electronic, geometrical, and topological. hufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comhufocw.orgdovepress.com They are crucial for understanding interactions driven by electrostatic forces. dovepress.com

Geometrical Descriptors: These relate to the 3D shape of the molecule and include properties like molecular volume and solvent-accessible surface area. hufocw.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), encoding information about atomic connectivity and branching. protoqsar.comhufocw.org

Once calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links a selection of these descriptors to the observed activity. journaljpri.com For haloacetic acids, QSAR models have been successfully developed to predict mutagenicity, with one study finding that spectral moment descriptors could describe over 90% of the variance in the experimental data. nih.gov Such models can provide insights into the structural features that drive reactivity. nih.govoup.com

Table 2: Illustrative Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Reactivity |

| Electronic | Energy of LUMO (E-LUMO) | The energy of the lowest unoccupied molecular orbital; an indicator of electrophilicity. oup.com | A lower E-LUMO value generally indicates a higher susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment (μ) | The overall polarity of the molecule. dovepress.com | Influences long-range molecule-receptor interactions and solubility. dovepress.com |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in octanol (B41247) versus water, indicating hydrophobicity. dovepress.comlibretexts.org | Affects how a molecule partitions between aqueous and lipid phases, influencing its transport and interaction with biological membranes. |

| Topological | Molecular Connectivity Index | A numerical value derived from the molecular graph that reflects the degree of branching in the structure. catalysis.blog | Can correlate with steric hindrance and the accessibility of the reaction center. |

Computational Approaches to Environmental Fate Prediction

Computational models are indispensable for assessing the environmental fate of chemicals like this compound, predicting how they will be distributed, transported, and degraded in the environment. mdpi.commdpi.com These approaches are particularly valuable when experimental data is scarce. researchgate.netmdpi.com

One key approach is the use of fugacity-based models. mdpi.comfiveable.me Fugacity, which can be thought of as the "escaping tendency" of a chemical from a phase, is used to predict how a substance will partition between different environmental compartments like air, water, soil, and sediment. fiveable.me To run these models, fundamental physicochemical properties are required as inputs, including the octanol-water partition coefficient (Kow), which measures hydrophobicity, and the air-water partition coefficient (Kaw) or Henry's Law Constant, which indicates volatility. libretexts.orgfiveable.me For a compound like this compound, which is a haloacetic acid, its properties would suggest it resides primarily in the aqueous phase. acs.org

Beyond partitioning, computational models can predict degradation rates. Biodegradation is often the most significant removal process for many organic chemicals. researchgate.net Predictive models, such as BioHCwin, can estimate biodegradation half-lives in various environmental media. researchgate.net Studies on haloacetic acids have shown that biodegradation can be a significant fate process, particularly in water treatment filters, with rates dependent on factors like temperature. nih.gov Statistical models can also be developed using data from monitoring studies to link water quality parameters to the formation and fate of haloacetic acids. nih.govresearchgate.netnih.gov These predictive tools are crucial for performing risk assessments and guiding environmental management strategies. mdpi.comepa.gov

Table 3: Computational Model Inputs and Outputs for Environmental Fate of this compound

| Model Type | Key Input Parameters | Predicted Output | Significance for this compound |

| Fugacity Models (e.g., Level I, QWASI) | Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow) libretexts.orgmdpi.com | The equilibrium distribution (%) of the chemical in air, water, soil, and sediment. mdpi.comfiveable.me | Predicts that this compound will predominantly partition into the water compartment due to its high solubility and low volatility. |

| Biodegradation Models (e.g., BioHCwin) | Molecular Structure | Estimated half-life (t½) in various media (e.g., water, soil). researchgate.net | Provides an estimate of persistence in the environment and identifies biodegradation as a key degradation pathway. researchgate.netnih.gov |

| Statistical Models (e.g., Multiple Linear Regression) | Monitored environmental data (e.g., pH, temperature, precursor concentration) researchgate.netnih.gov | Correlation between water quality parameters and HAA concentration. researchgate.netnih.gov | Helps identify operational factors in engineered systems (like water treatment) that influence formation and removal. nih.gov |

**biochemical and Mechanistic Biological Interactions of Tribromoacetate**

Enzymatic Biotransformations of Tribromoacetate in Model Systems

The primary route for the biotransformation of this compound involves enzymatic dehalogenation, a process where the carbon-bromine bonds are cleaved. This reaction is a key step in the degradation of many halogenated environmental pollutants. researchgate.net

Certain microorganisms have evolved enzymes called dehalogenases that can utilize haloalkanoic acids as a source of carbon and energy. researchgate.net One such organism, Rhizobium sp. RC1, produces several dehalogenases, including a non-stereospecific dehalogenase known as DehE. researchgate.netnih.gov This enzyme has been shown to act on a range of haloacetates, including this compound (TBA). researchgate.net

Research indicates that DehE from Rhizobium sp. RC1 can degrade this compound. nih.gov While detailed kinetic parameters for this compound are not always fully elucidated, comparative studies show the enzyme's activity on various halogenated acetates. For instance, DehD, another dehalogenase from Rhizobium sp. RC1, has been reported not to act on this compound, highlighting the specificity of these enzymes. nih.gov In contrast, DehE is active on a broader range of substrates, including mono-, di-, and tri-halogenated acetates. researchgate.netnih.gov

Mutagenesis studies are critical for understanding the structure-function relationship of dehalogenases and for potentially enhancing their catalytic abilities. mdpi.com Site-directed mutagenesis, for example, has been used to identify key amino acid residues in the active sites of dehalogenases that are crucial for substrate binding and catalysis. mdpi.comnih.gov By altering these residues, researchers can probe their roles and even change the substrate specificity of the enzyme. researchgate.net While specific mutagenesis studies focusing solely on improving this compound degradation are not detailed, the principles derived from studies on related haloacetates are applicable. For instance, the mutation of active site residues in fluoroacetate (B1212596) dehalogenase and other haloacid dehalogenases has been shown to alter their catalytic efficiency and substrate range. nih.govtandfonline.com This approach holds potential for engineering dehalogenases with enhanced activity towards recalcitrant compounds like this compound.

Table 1: Substrate Range of Selected Dehalogenases from Rhizobium sp. RC1

| Enzyme | Key Substrates Acting Upon | Reported Non-Substrates | Reference |

| DehD | D-2-chloropropionate, Monochloroacetate, Monobromoacetate | This compound (TBA), Dichloroacetate (DCA), Trichloroacetate (B1195264) (TCA) | nih.gov |

| DehE | Monochloroacetate, Dichloroacetate, Trichloroacetate, this compound, Dibromoacetate | 3-chloropropionate | researchgate.netnih.govnih.gov |

| DehL | L-2-chloropropionate, Dichloroacetate, Dibromoacetate | - | researchgate.netnih.gov |

The interaction between a dehalogenase and its substrate, such as this compound, is governed by molecular interactions within the enzyme's active site. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict how these molecules bind. tandfonline.commdpi.com These studies calculate the binding affinity or binding energy, which indicates the stability of the enzyme-substrate complex. A lower, more negative binding energy generally corresponds to a more stable and favorable interaction. researchgate.net

While specific docking studies for this compound are limited in the provided literature, analyses of other haloacetates with various dehalogenases provide a clear model for its likely interactions. tandfonline.comnih.gov These studies reveal that hydrogen bonds are critical for the correct positioning of the substrate in the active site. tandfonline.comresearchgate.net Key amino acid residues, often charged or polar (like Arginine, Aspartate, and Lysine), form hydrogen bonds with the carboxylate group of the haloacetate. tandfonline.commdpi.comnih.gov

For example, docking analysis of the dehalogenase DehH2 from Bacillus thuringiensis with various haloacetates showed binding energies ranging from -3.3 to -4.6 kcal/mol, with hydrogen bonds forming with residues Asp125, Arg201, and Lys202. tandfonline.com Similar studies on DehD from Rhizobium sp. RC1 identified Arg107, Arg134, and Tyr135 as key interacting residues for its substrates. mdpi.com It is through these specific hydrogen-bonding and van der Waals interactions that the enzyme stabilizes the substrate for the subsequent catalytic cleavage of the carbon-halogen bond. tandfonline.comresearchgate.net

Table 2: Examples of Calculated Binding Energies for Haloacetate-Dehalogenase Complexes

| Enzyme | Substrate | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| DehH2 (Bacillus thuringiensis) | Monochloroacetate (MCA) | -22.78 | Asp125, Arg201, Lys202 | tandfonline.com |